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Cat. No.: B1577374 Get Quote

For Researchers, Scientists, and Drug
Development Professionals
Microcin C7 (McC7) is a potent, ribosomally synthesized antimicrobial peptide (AMP) that

employs a "Trojan horse" strategy to deliver a toxic payload into susceptible Gram-negative

bacteria.[1][2] Produced by Escherichia coli strains harboring the mccABCDE gene cluster, its

activity stems from a unique, post-translationally modified adenosine monophosphate (AMP)

that acts as a non-hydrolyzable mimic of an aminoacyl-adenylate intermediate, effectively

halting protein synthesis.[3][4] This document provides a comprehensive overview of the

structure, biosynthesis, and mechanism of action of this modified nucleotide, along with

relevant quantitative data and experimental methodologies.

Chemical Structure of the Modified Nucleotide
Mature Microcin C7 is a heptapeptide-nucleotide conjugate.[5] The core structure consists of a

heptapeptide with the sequence MRTGNAD, where the C-terminal aspartate is linked to a

modified adenosine monophosphate.[6]

Key structural features include:

Peptide-Nucleotide Linkage: The α-carboxyl group of the C-terminal aspartate is connected

to the AMP through a stable N-acyl phosphoramidate bond.[5][6]
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N-terminal Modification: The methionine at the N-terminus of the peptide is formylated (f-

Met).[5][6] This formyl group is crucial for efficient processing by the biosynthetic enzyme

MccB.[7]

Phosphate Modification: The phosphate group of the AMP is further modified by the addition

of an aminopropyl group, a reaction involving the MccD and MccE proteins.[5][6] This

aminopropylation enhances the inhibitory activity of the processed antibiotic tenfold.[6]

Once inside a target cell, peptidases cleave the peptide carrier, releasing the toxic payload: a

stable, non-hydrolyzable aspartyl-adenylate analog.[1][8]

Biosynthesis Pathway
The biosynthesis of McC7 is a multi-step enzymatic process encoded by the mcc gene cluster.

[3][5] The pathway transforms a simple peptide precursor into the final, potent antibiotic.

Peptide Precursor Synthesis: The mccA gene, one of the shortest protein-encoding genes

known, is transcribed and translated to produce a 7-amino-acid precursor peptide, f-

MRTGNAN.[5][8]

AMP Conjugation by MccB: The MccB enzyme is the central catalyst in McC7 maturation.[9]

[10] In a remarkable two-step reaction that consumes two molecules of ATP, MccB

adenylates the C-terminal asparagine (Asn) of the MccA peptide.[11] This process involves

the formation of a peptidyl-succinimide intermediate and results in the conversion of the C-

terminal Asn to an aspartate (Asp) linked to AMP via the stable N-acyl phosphoramidate

bond.[6][11]

Aminopropylation: The MccD and MccE proteins are responsible for the final modification,

adding an aminopropyl group to the phosphate moiety of the peptide-AMP conjugate.[5]

Export: The mature McC7 is exported from the producing cell by the MccC efflux pump, a

member of the major facilitator superfamily.[5]
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A simplified diagram of the McC7 biosynthesis pathway.

Mechanism of Action: The Trojan Horse Strategy
McC7 exerts its antimicrobial effect by deceiving the target cell into importing it, after which it

releases its toxic component.[1][3]

Uptake: The heptapeptide portion of McC7 is recognized by the YejABEF inner membrane

ABC transporter of susceptible bacteria, which actively transports the entire molecule into

the cytoplasm.[1][6][12]

Intracellular Processing: Once inside the cell, the antibiotic is processed. Peptide

deformylase removes the N-terminal formyl group.[6][12] Subsequently, cellular

aminopeptidases, such as PepA, PepB, and PepN, progressively degrade the peptide

carrier.[6][12]

Payload Release: Cleavage of the bond between the sixth and seventh amino acids releases

the active toxin: the modified, non-hydrolyzable aspartyl-adenylate.[6][12]

Target Inhibition: This toxic molecule mimics aspartyl-adenylate, the natural intermediate in

the charging of tRNAAsp.[8] It binds to the aspartyl-tRNA synthetase (AspRS), inhibiting its

function and preventing the aminoacylation of tRNAAsp.[1][4][5] The accumulation of

uncharged tRNAAsp halts protein synthesis, leading to cell death.[8]
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Microcin C7 'Trojan Horse' Mechanism of Action
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The "Trojan Horse" mechanism of Microcin C7.

Quantitative Data
The biological activity of McC7 and its derivatives has been quantified in various studies.

Nanomolar concentrations of McC7 are effective against susceptible Gram-negative bacteria.

[2][3]
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Compound/Var
iant

Activity Metric Value Target/Context Citation

Wild-Type

Microcin C7

Antimicrobial

Activity

Nanomolar

concentrations

Gram-negative

bacteria (E. coli,

Salmonella, etc.)

[2][3]

R2A Variant

Minimum

Inhibitory

Concentration

(MIC)

12.5 µg/mL E. coli Yej+rimL- [13]

R2T Variant

Minimum

Inhibitory

Concentration

(MIC)

25 µg/mL E. coli Yej+rimL- [13]

R2Q Variant

Minimum

Inhibitory

Concentration

(MIC)

25 µg/mL E. coli Yej+rimL- [13]

Heptapeptide

(MR)

Lethal

Concentration
5.34 mM E. coli BL21 [1]

Dietary Microcin

C7

Supplementation

Level
2, 4, or 6 mg/kg Broiler chickens [3]

Dietary Microcin

C7

Supplementation

Level
250 - 500 mg/kg Weaned piglets [14]

Key Experimental Protocols
A. MccB In Vitro Activity Assay

This protocol is used to characterize the enzymatic activity of MccB in converting the MccA

peptide precursor.

Reaction Components:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.frontiersin.org/journals/veterinary-science/articles/10.3389/fvets.2021.813629/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8780134/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10525924/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10525924/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10525924/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6155343/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8780134/
https://www.mdpi.com/2076-2615/12/23/3267
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purified MccB enzyme (e.g., 5 µM).[15]

MccA peptide substrate (e.g., 250 µM).[15]

ATP (e.g., 5 mM).[15]

Reaction Buffer: 75 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 2.5 mM TCEP.[15]

Procedure:

Combine the enzyme, substrate, and buffer components.

Initiate the reaction by adding ATP.

Incubate at room temperature for a defined time course (e.g., 20 minutes).[15]

Stop the reaction (e.g., by adding an acid like trifluoroacetic acid - TFA).

Analysis:

Analyze the reaction mixture using analytical reverse-phase high-performance liquid

chromatography (RP-HPLC).[15]

Monitor product formation by absorbance at 220 nm (for the peptide) and 260 nm (for the

adenosine moiety).[15]

Identify products by comparing retention times to standards and confirm mass using

electrospray ionization mass spectrometry (ESI-MS).[15]
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Workflow: MccB In Vitro Activity Assay
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Experimental workflow for the MccB in vitro assay.

B. Determination of Minimum Inhibitory Concentration (MIC)

This method quantifies the antimicrobial activity of McC7 or its variants.

Materials:
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McC7-sensitive indicator strain (e.g., E. coli Yej+rimL-).[13]

Growth medium (e.g., Muller-Hinton broth).[1]

Purified McC7 variants of known concentrations.

Microtiter plates (e.g., 96-well).

Procedure (Broth Microdilution):

Prepare a two-fold serial dilution of the McC7 variant in the growth medium in the wells of

a microtiter plate.

Inoculate each well with a standardized suspension of the indicator bacteria (e.g., 1 x 106

CFU/mL).[1]

Include a positive control (bacteria, no antibiotic) and a negative control (medium, no

bacteria).

Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours).[1]

Analysis:

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits

visible growth of the bacteria.[13]

C. Site-Directed Mutagenesis of mccA

This protocol is used to create McC7 variants to study structure-activity relationships.

Objective: Systematically replace codons in the mccA gene to alter the amino acid sequence

of the peptide precursor.[5][12]

Procedure:

Design primers containing the desired nucleotide changes for the mccA gene sequence.

Use a plasmid containing the mcc gene cluster as a template for polymerase chain

reaction (PCR) with the mutagenic primers.
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Digest the parental (non-mutated) template DNA using an enzyme like DpnI, which

specifically cleaves methylated DNA.

Transform the resulting mutated plasmids into a suitable E. coli host strain.

Sequence the plasmids from the resulting colonies to confirm the desired mutation.

Express and purify the new McC7 variant for activity testing.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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